WYE-125132 - 1144068-46-1

WYE-125132

Catalog Number: EVT-287835
CAS Number: 1144068-46-1
Molecular Formula: C27H33N7O4
Molecular Weight: 519.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-[4-[1-(1,4-dioxaspiro[4.5]decan-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-6-pyrazolo[3,4-d]pyrimidinyl]phenyl]-3-methylurea is a member of ureas.
Source and Classification

WYE-125132 is classified as an ATP-competitive inhibitor, specifically targeting mTOR complexes 1 and 2 (mTORC1 and mTORC2). It was developed during efforts to optimize mTOR inhibitors and is recognized for its high selectivity, exhibiting over 5,000-fold selectivity against phosphoinositide 3-kinases (PI3Ks) . The compound is categorized under the chemical class of pyrazolopyrimidines, characterized by its unique structural features that enhance its inhibitory potency .

Synthesis Analysis

The synthesis of WYE-125132 involves several key steps that utilize various chemical reactions to construct its complex molecular framework. The synthesis typically begins with the formation of the pyrazolopyrimidine core, followed by the introduction of substituents that enhance its binding affinity to the mTOR kinase.

Key Technical Parameters

  1. Starting Materials: The synthesis employs readily available reagents that are commercially sourced.
  2. Reaction Conditions: Reactions are conducted under controlled temperature and pressure conditions to optimize yield and purity.
  3. Purification: The final product is purified using high-performance liquid chromatography (HPLC), achieving a purity level of ≥99% .
Molecular Structure Analysis

WYE-125132 has a complex molecular structure characterized by the following features:

  • Molecular Formula: C23H28N6O4
  • Molecular Weight: 519.6 g/mol
  • Structural Components: The compound includes a pyrazolopyrimidine ring system fused with a bridged morpholine moiety, which is crucial for its biological activity .

The spatial arrangement of atoms within WYE-125132 allows for effective interaction with the ATP-binding site of mTOR, facilitating its inhibitory action.

Chemical Reactions Analysis

WYE-125132 participates in several critical chemical reactions within biological systems:

  1. Inhibition of Phosphorylation: It inhibits mTORC1-dependent phosphorylation of ribosomal protein S6 kinase (S6K) at threonine 389 and mTORC2-dependent phosphorylation of AKT at serine 473 .
  2. Cellular Effects: The compound induces apoptosis and alters cell cycle progression in various cancer cell lines, demonstrating its antiproliferative properties .

Technical Details

  • IC50 Value: The half-maximal inhibitory concentration (IC50) of WYE-125132 is approximately 0.19 ± 0.07 nmol/L, indicating its high potency .
  • Selectivity: It shows significant selectivity against other kinases, making it a valuable tool for studying mTOR-related pathways.
Mechanism of Action

WYE-125132 exerts its anticancer effects primarily through the inhibition of mTOR signaling pathways, which are crucial for cell growth and metabolism. By blocking both mTORC1 and mTORC2 activities, WYE-125132 disrupts downstream signaling cascades that promote tumor growth.

Key Mechanistic Insights

  • Impact on AKT Signaling: The compound selectively reduces phosphorylation levels of AKT at serine 473 without significantly affecting other phosphorylation sites like threonine 308, indicating a nuanced regulatory effect on AKT activity .
  • Antitumor Activity: In preclinical models, WYE-125132 demonstrated substantial tumor regression in various cancer types when administered orally to tumor-bearing mice .
Physical and Chemical Properties Analysis

WYE-125132 exhibits several notable physical and chemical properties:

  • Appearance: White powder solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO), which facilitates its use in laboratory settings.
  • Storage Conditions: Recommended short-term storage at -20°C and long-term storage at -80°C to maintain stability .
Applications

The primary application of WYE-125132 lies in cancer research and therapy:

  1. Anticancer Agent: Its potent inhibition of mTOR makes it a candidate for treating various cancers, including breast cancer, glioma, lung cancer, and renal tumors .
  2. Research Tool: WYE-125132 serves as an important tool in studying the role of mTOR in cellular processes such as proliferation, metabolism, and response to hypoxia .
  3. Combination Therapy Potential: Preliminary studies suggest enhanced efficacy when used in combination with other therapeutic agents like bevacizumab .
Molecular Mechanisms of mTOR Inhibition by WYE-125132

ATP-Competitive Binding and Kinase Domain Targeting Strategies

WYE-125132 (WYE-132) is a highly potent, ATP-competitive inhibitor that specifically targets the kinase domain of mTOR. Its mechanism involves binding to the ATP catalytic site of mTOR, thereby blocking the phosphorylation of downstream substrates. With an IC₅₀ value of 0.19 ± 0.07 nM, WYE-132 exhibits >5,000-fold greater selectivity for mTOR over closely related phosphoinositide 3-kinases (PI3Ks) such as PI3Kα (IC₅₀ = 1.179 μM) and PI3Kδ (IC₅₀ = 2.38 μM) [1] [8]. This specificity arises from its unique interactions with the mTOR kinase pocket, which prevent ATP from binding and halt catalytic activity. Structural analyses reveal that WYE-132’s pyrazolopyrimidine scaffold forms critical hydrogen bonds with Val2240 and Glu2190 residues in the mTOR active site, ensuring precise molecular recognition [7] [10]. Unlike rapalogs (e.g., rapamycin), which allosterically inhibit only mTORC1, WYE-132’s ATP-competitive action directly inhibits both mTOR complexes (mTORC1 and mTORC2) by obstructing the kinase domain essential for both complexes’ functionality [1] [7].

Table 1: Kinase Inhibition Profile of WYE-125132

TargetIC₅₀ ValueSelectivity (vs. mTOR)
mTOR0.19 ± 0.07 nM1x
PI3Kα1.179 μM>5,000-fold
PI3Kδ2.38 μM>5,000-fold
hSMG11.25 μM>6,500-fold

Dual Inhibition of mTORC1/mTORC2 Complexes and Downstream Signaling Disruption

WYE-132 concurrently disrupts mTORC1 and mTORC2 signaling, leading to comprehensive suppression of anabolic processes. In mTORC1, it inhibits phosphorylation of S6K1 (Thr389) and 4E-BP1, critical regulators of protein translation and ribosome biogenesis [1] [7]. For mTORC2, it blocks AKT phosphorylation at Ser473, a site crucial for AKT’s full activation and cell survival functions [1] [9]. This dual complex inhibition translates to potent antiproliferative effects across diverse cancer lines:

  • MDA-361 (breast cancer): Nanomolar-range EC₅₀ for p-S6K1 and p-AKT suppression [1].
  • U87MG (glioblastoma): Dose-dependent tumor growth delay (50 mg/kg, in vivo) [1].
  • B16F10 (melanoma): Synergy with vinblastine, enhancing apoptosis via Bcl-2/Mcl-1 downregulation [2].

Mechanistically, WYE-132 induces G1-phase cell cycle arrest and reduces S-phase progression by downregulating cyclin-dependent kinases. Additionally, it activates apoptosis through caspase-3 cleavage and suppresses nucleotide synthesis by inhibiting Pol III–dependent transcription of tRNAs and 5S rRNA [7] [10].

Table 2: Cellular Effects of WYE-132 Across Cancer Models

Cell LinemTORC1 Inhibition (p-S6K1)mTORC2 Inhibition (p-AKT-S473)Proliferation IC₅₀
MDA-361EC₅₀ = 2.1 nMEC₅₀ = 3.8 nM8.2 nM
HCT116EC₅₀ = 5.3 nMEC₅₀ = 7.6 nM12.4 nM
PC3MM2>90% at 10 nM (24h)>90% at 10 nM (24h)6.7 nM

Selective Inhibition Profiles Against PI3K Family Kinases and PIKK-Related Enzymes

WYE-132 demonstrates exceptional selectivity for mTOR within the PI3K kinase superfamily. Kinase profiling assays confirm its minimal activity against class I PI3K isoforms (α/β/γ/δ) even at micromolar concentrations, underscoring its specificity for mTOR’s ATP-binding cleft [1] [8]. It also differentiates mTOR from structurally related PIKK family members:

  • hSMG1: IC₅₀ = 1.25 μM (>6,500-fold selective vs. mTOR) [1].
  • DNA-PK/ATM: No significant inhibition at 1 μM [7].This selectivity arises from WYE-132’s binding to a unique hydrophobic region in mTOR’s kinase domain, which is absent in other PIKKs. Consequently, it avoids off-target effects common to pan-PI3K/mTOR inhibitors (e.g., NVP-BEZ235), preserving upstream PI3K/PDK1 signaling integrity while blocking mTORC1/2 outputs [1] [6].

Modulation of AKT Phosphorylation Dynamics (S473 vs. T308 Sites)

A key distinction of WYE-132 from rapalogs is its differential impact on AKT phosphorylation sites. While inhibiting mTORC2-mediated AKT-S473 phosphorylation, it does not directly suppress PDK1-dependent AKT-T308 phosphorylation [1] [9]. This site-specific modulation has critical implications:

  • Negative feedback loop disruption: Rapalogs relieve S6K1-mediated inhibition of IRS-1, reactivating PI3K and increasing p-AKT(T308). WYE-132 avoids this by sustaining S6K1 inhibition [9].
  • Downstream signaling effects: Despite p-AKT(S473) loss, sustained p-AKT(T308) permits partial AKT activity, limiting cytotoxicity in some contexts. However, WYE-132 compensates by concurrently inhibiting mTORC1-driven survival signals (e.g., HIF-1α/VEGF) [4] [9].In vivo, a single 50 mg/kg WYE-132 dose suppresses p-AKT(S473) for >8 hours in PTEN-null xenografts without altering p-AKT(T308) levels. This contrasts with PI3K inhibitors, which reduce both sites [1] [9].

Table 3: Impact of WYE-132 on AKT Phosphorylation Dynamics

Treatmentp-AKT(S473)p-AKT(T308)Functional Consequence
WYE-132↓↓↓↔→Loss of mTORC2-mediated AKT activation; partial AKT activity retained
Rapalogs↓↓↑↑Feedback-driven PI3K/PDK1 hyperactivation
PI3K inhibitors↓↓↓↓↓↓Global AKT suppression

Properties

CAS Number

1144068-46-1

Product Name

WYE-125132

IUPAC Name

1-[4-[1-(1,4-dioxaspiro[4.5]decan-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-3-methylurea

Molecular Formula

C27H33N7O4

Molecular Weight

519.6 g/mol

InChI

InChI=1S/C27H33N7O4/c1-28-26(35)30-18-4-2-17(3-5-18)23-31-24(33-15-20-6-7-21(16-33)38-20)22-14-29-34(25(22)32-23)19-8-10-27(11-9-19)36-12-13-37-27/h2-5,14,19-21H,6-13,15-16H2,1H3,(H2,28,30,35)

InChI Key

QLHHRYZMBGPBJG-UHFFFAOYSA-N

SMILES

CNC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCC5(CC4)OCCO5)C(=N2)N6CC7CCC(C6)O7

Solubility

Soluble in DMSO, not in water

Synonyms

WYE 125132, WYE-125132, WYE125132, WYE132, WYE 132, WYE-132

Canonical SMILES

CNC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCC5(CC4)OCCO5)C(=N2)N6CC7CCC(C6)O7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.